4-Cyano-4'-hydroxybiphenyl

Overview

Description

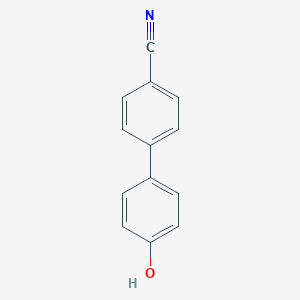

4-Cyano-4’-hydroxybiphenyl is an organic compound with the molecular formula C₁₃H₉NO and a molecular weight of 195.2167 g/mol . It is a phenolic compound that belongs to the family of polycyclic aromatic hydrocarbons. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

Target of Action

It has been used as a component in the electrolytes for dye-sensitized solar cells (dsscs) .

Mode of Action

The compound interacts with its targets by enhancing the light harvesting capability of the electrolyte in DSSCs . This interaction results in an increase in cell efficiency, thereby improving the performance of the solar cells .

Biochemical Pathways

Its role in dsscs suggests it may influence the electron transport chain involved in the conversion of light energy into electrical energy .

Pharmacokinetics

Its use in dsscs suggests that it has good stability and can effectively interact with other components of the solar cells .

Result of Action

The molecular and cellular effects of 4-Cyano-4’-hydroxybiphenyl’s action are primarily observed in the improved efficiency of DSSCs. The compound enhances the light harvesting capability of the electrolyte, leading to an increase in cell efficiency .

Action Environment

Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4-Cyano-4’-hydroxybiphenyl. For instance, the efficiency of DSSCs containing this compound was found to be around 5.11% at 55 °C under simulated air mass 1.5 solar spectrum illuminations .

Preparation Methods

The synthesis of 4-Cyano-4’-hydroxybiphenyl can be achieved through several methods:

Method 1: One common method involves the protection of the aldehyde function of 4-bromo-benzaldehyde, followed by the reaction of the protected 4-bromo-benzaldehyde with p-alkoxyphenyl magnesium halide. The formyl radical of the protected 4-alkoxy-4’-formyl-biphenyl is then deprotected, and the formyl group is converted into a cyano group.

Method 2: Another method involves reacting 4-bromo-4’-hydroxybiphenyl with copper cyanide. this method uses toxic agents such as copper cyanide.

Chemical Reactions Analysis

4-Cyano-4’-hydroxybiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Amide Coupling: It can act as an amide coupling agent, reacting with amines to form amide bonds.

Common reagents used in these reactions include trifluoroacetic acid, formyl chloride, and chlorine gas . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyano-4’-hydroxybiphenyl has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Cyano-4’-hydroxybiphenyl can be compared with other similar compounds, such as:

4-Bromo-4’-hydroxybiphenyl: This compound is used as a starting material for the synthesis of 4-Cyano-4’-hydroxybiphenyl.

4-Methoxy-4’-hydroxybiphenyl: This compound is used in similar synthetic routes and has comparable chemical properties.

The uniqueness of 4-Cyano-4’-hydroxybiphenyl lies in its cyano group, which imparts distinct chemical reactivity and applications compared to its analogs.

Biological Activity

4-Cyano-4'-hydroxybiphenyl (C13H9NO), also known by its CAS number 19812-93-2, is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyano group and a hydroxyl group, which may contribute to its reactivity and interactions in biological systems. This article explores the biological activity of this compound, detailing its synthesis, properties, and various case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves protecting the hydroxy group of 4-phenyl-phenol, followed by acylation, conversion to an acid, amidification, dehydration, and finally deprotection to yield the desired compound. This method avoids the use of toxic reagents like copper cyanide, making it more environmentally friendly .

- Molecular Formula: C13H9NO

- Molecular Weight: 195.2167 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 19812-93-2

The compound exhibits a biphenyl structure with functional groups that can influence its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that biphenyl derivatives, including this compound, may exhibit anticancer properties. A study highlighted in the Journal of Medicinal Chemistry reported that modifications to biphenyl structures can enhance their efficacy against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Biphenyl analogs have shown anti-inflammatory activity. In vitro studies suggest that compounds with hydroxyl and cyano groups may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. A comparative study on various biphenyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the cyano group may facilitate electron transfer processes, enhancing interactions with biological macromolecules such as proteins and nucleic acids. The hydroxyl group could also participate in hydrogen bonding, influencing molecular recognition processes within cells .

Properties

IUPAC Name |

4-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMIETZFPZGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941643 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-93-2 | |

| Record name | 4′-Cyano-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Cyano-4'-hydroxybiphenyl is a popular building block for liquid crystalline materials due to its rigid biphenyl core, which promotes anisotropic interactions crucial for mesophase formation. [, , , , , , ] The presence of the cyano group introduces a strong dipole moment, influencing intermolecular forces and contributing to the compound's self-assembly behavior. [, ]

A: Studies on poly[ω-(4′-cyano-4-biphenyloxy)alkyl-1-glycidylether]s, where this compound is linked via various alkyl spacers, reveal a strong dependence of mesophase behavior on spacer length. [] Shorter spacers (n=2, 4) favor nematic phases, while longer ones (n=6, 8) result in nematic cybotactic phases. Further increases in spacer length (n=10, 12) lead to smectic C phases and possible crystallization of side alkyl chains. []

A: Yes, this compound has been successfully incorporated into various polymers for NLO applications. [, , , ] Its strong dipole moment stemming from the cyano group contributes to the molecule's nonlinear optical properties. [, ]

A: The flexibility of the polymer backbone plays a significant role in the poling-induced nonlinearity and stability of the NLO materials. [] More flexible backbones may hinder efficient chromophore alignment, thus impacting the material's NLO performance. []

A: Researchers have explored incorporating this compound into liquid crystalline polymers to enhance their NLO properties. [] The inherent order within the liquid crystalline phase can lead to improved chromophore alignment during poling, boosting the second harmonic generation coefficients. []

A: Polymerization of monomers like 3,3-bis(4-cyano-4'-biphenylyloxymethyl)oxetane can be challenging due to steric hindrance. [] High initiator concentrations may be required to achieve polymerization, and the formation of cyclic oligomers can occur as a side reaction. []

A: Research has demonstrated the successful application of 4-Cyano-4′-hydroxybiphenyl-functionalized imidazolium-type ionic crystals as electrolytes in DSSCs. [] The incorporation of this moiety enhances light harvesting and, when combined with additives like 1-propyl-3-methylimidazolium iodine, can lead to improved cell efficiency and stability. []

A: The hydroxyl group offers a versatile site for chemical modification, enabling the attachment of this compound to various polymer backbones or other functional groups. [, , , ] This allows for the design of materials with tailored properties. [, , ]

A: Yes, this compound has been investigated as a substrate in photocatalytic one-electron oxidation reactions on titanium dioxide (TiO2) surfaces. [] The efficiency of this process is influenced by the presence and position of substituents on the biphenyl core, with hydroxyl groups enhancing the adsorption onto TiO2. []

ANone: Various spectroscopic techniques are commonly used to characterize this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure, purity, and isomeric composition of the compound and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to study electronic transitions and aggregation behavior, especially in the context of liquid crystals. [, ]

- Fluorescence Spectroscopy: Can provide insights into the aggregation behavior and energy transfer processes in materials containing this compound. []

- Mass Spectrometry (MS): Useful for determining the molecular weight and identifying fragments, particularly for complex mixtures or polymers. []

- X-ray Diffraction (XRD): Used to analyze the crystal structure and phase behavior of materials containing this compound, especially in the context of liquid crystals. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.